ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Properties
CAS No. |
886897-06-9 |
|---|---|
Molecular Formula |
C25H23N5O5 |
Molecular Weight |
473.489 |
IUPAC Name |
ethyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-18(16-10-6-5-7-11-16)30(24)17-12-8-9-13-19(17)34-3/h5-14H,4,15H2,1-3H3 |
InChI Key |
LYUNATXPVKXMAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex compound with potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique imidazo-purine structure. Its chemical formula is , and it features multiple functional groups that contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Many derivatives of imidazo-purines show significant anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key cellular pathways involved in tumor growth and survival. Some compounds induce apoptosis in cancer cells by enhancing caspase activity and disrupting microtubule assembly .
Anticancer Studies
A comprehensive study synthesized various imidazo-purine derivatives and evaluated their cytotoxicity against different cancer cell lines. The following table summarizes the findings:
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 5.67 | Microtubule destabilization |
| 7h | HepG2 | 6.12 | Apoptosis induction |
| 10c | MDA-MB-231 | 7.84 | Caspase activation |
These results highlight the potential of this compound as an anticancer agent.
Other Biological Activities
In addition to anticancer properties, compounds within the same structural class have demonstrated:
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various pathogens.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways.
Case Studies
A notable case study involved the administration of a similar imidazo-purine derivative in an animal model of breast cancer. The compound significantly reduced tumor size compared to control groups and showed minimal toxicity to normal tissues .
Comparison with Similar Compounds
Substituent Variations and Functional Groups
Key structural differences among analogs are summarized below:
*Molecular formula and mass estimated based on structural similarity to analogs.
Physicochemical and Pharmacokinetic Properties
- Solubility and pKa : The 2-hydroxyphenyl analog () exhibits a predicted pKa of 9.11, suggesting ionization at physiological pH, which may enhance aqueous solubility compared to the methoxy group in the target compound .
- Lipophilicity : The ethyl acetate group in the target compound likely improves membrane permeability compared to the carboxylic acid derivative (), which may have reduced bioavailability due to higher polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
